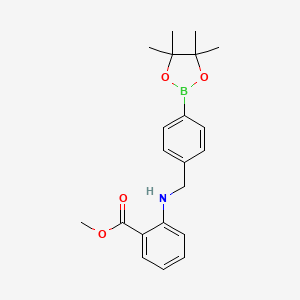![molecular formula C20H22BF3O3 B8083775 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B8083775.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a fascinating organoboron compound. Boron-containing molecules are intriguing due to their unique chemical and physical properties, which make them valuable in various scientific fields, from material science to pharmaceuticals. This particular compound stands out because of its stability and the potential versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is typically synthesized through a series of condensation reactions. The process usually involves reacting 2,2,2-trifluoroethyl methanesulfonate with 4-hydroxybenzaldehyde in the presence of a base to form an intermediate, which is then further condensed with boronic acid derivatives.
Industrial Production Methods
In industrial settings, large-scale production often employs catalytic processes to enhance yield and purity. The use of palladium catalysts, for example, can facilitate cross-coupling reactions essential in the synthesis of this compound. Reaction conditions are optimized to ensure efficiency, including controlled temperatures and pressure settings.
Chemical Reactions Analysis
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- undergoes a variety of chemical reactions, which makes it a versatile reagent in organic chemistry.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically with strong oxidizing agents like hydrogen peroxide, leading to the formation of phenol derivatives.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl groups in the compound are susceptible to electrophilic aromatic substitution, where they can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles for substitution: Halogens, sulfonyl chlorides.
Major Products
Depending on the reaction type and conditions, the major products formed can include alcohols, phenols, and substituted aromatic compounds.
Scientific Research Applications
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has a broad range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and molecular probes.
Medicine: This compound shows promise in drug discovery, particularly in the design of boron-containing drugs that can interact with biological targets in unique ways.
Industry: It is used in the development of advanced materials, such as boron-doped polymers and ceramics, which have unique mechanical and electronic properties.
Mechanism of Action
The compound exerts its effects through several mechanisms, depending on its application:
In organic synthesis: It acts as an intermediate that facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
In biological systems: The trifluoromethyl and phenyl groups can interact with biological molecules, influencing their function. For example, the trifluoromethyl group can enhance the metabolic stability of drugs.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler organoboron compound used in similar cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl phenyl group, highlighting the influence of this group on chemical and biological properties.
2,4,6-Trimethylphenylboronic acid: Another boronic acid with a different substitution pattern on the phenyl ring, affecting its reactivity and applications.
Uniqueness
What sets 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- apart is its stability and the presence of both the dioxaborolane and trifluoromethyl groups. These features confer unique chemical reactivity and biological interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-9-11-17(12-10-16)25-13-14-5-7-15(8-6-14)20(22,23)24/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKUPQIPGDPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B8083694.png)
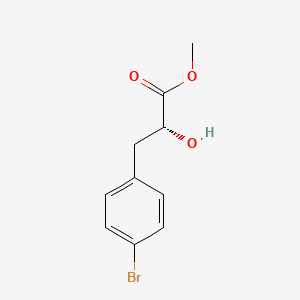
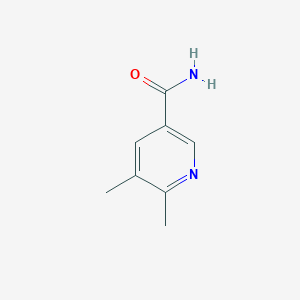
![1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083710.png)
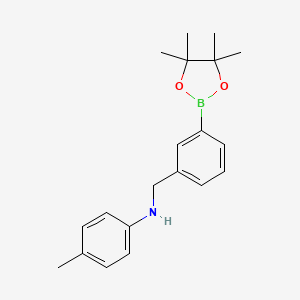
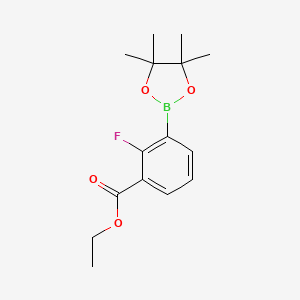
![[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid](/img/structure/B8083724.png)
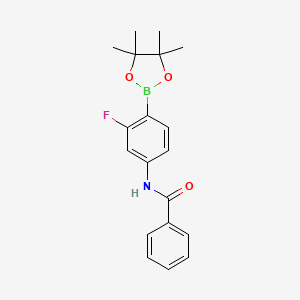
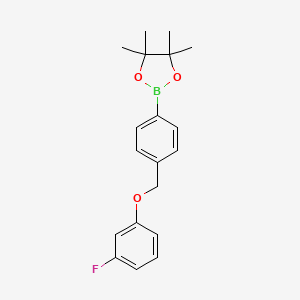
![Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083733.png)
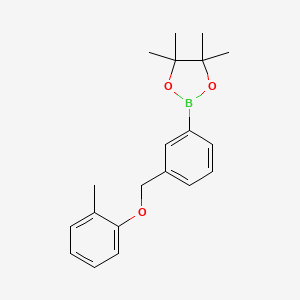
![1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083768.png)
![1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083771.png)
